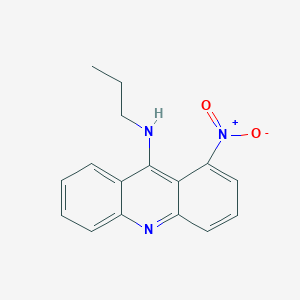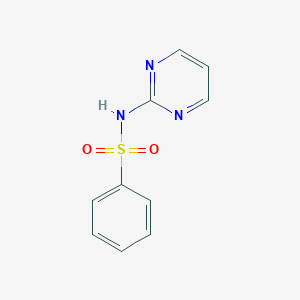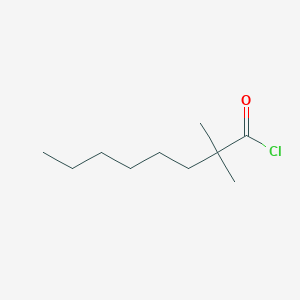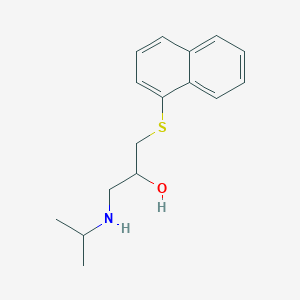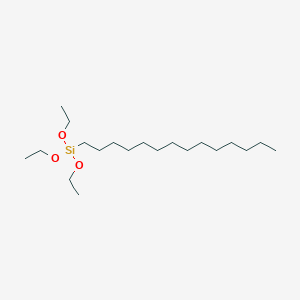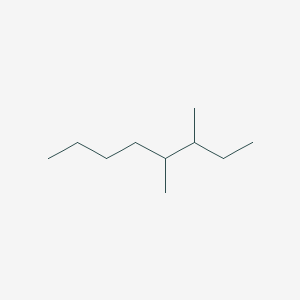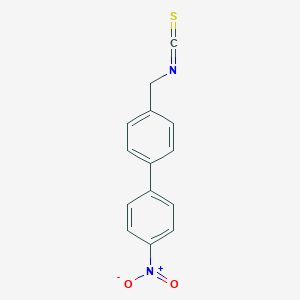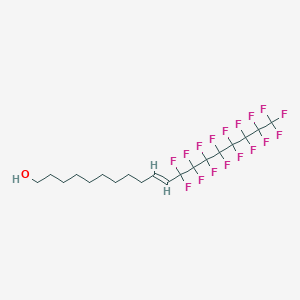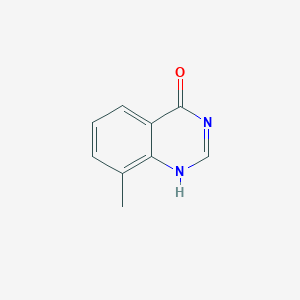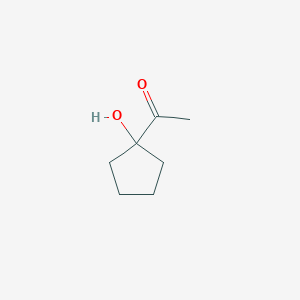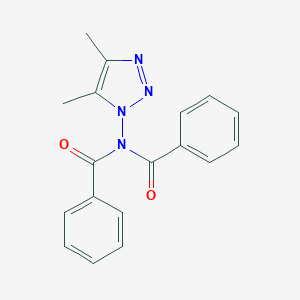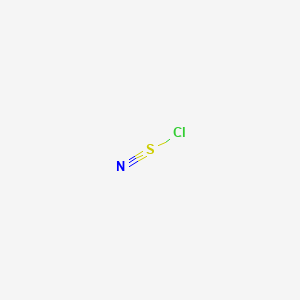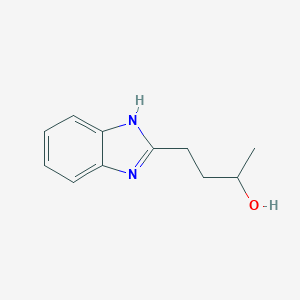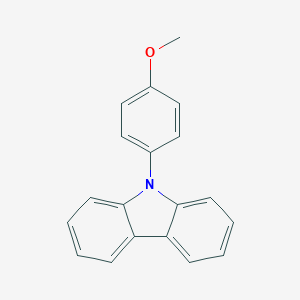
9-(4-甲氧基苯基)咔唑
概述
描述
9-(4-Methoxyphenyl)carbazole is a compound that has been used in optoelectronic applications . It is a part of the class of organic compounds known as pyrrolocarbazoles . These compounds contain a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole .
Synthesis Analysis
The synthesis of 9-(4-Methoxyphenyl)carbazole involves a multi-step synthetic route. This includes Ullmann coupling of carbazole with 4-iodoanisole, formylation of 9-(4-methoxyphenyl)carbazole by Vilsmeier reaction, and the condensation of mono- or dicarbaldehydes obtained with differently substituted hydrazines .Molecular Structure Analysis
The molecular formula of 9-(4-Methoxyphenyl)carbazole is C19H15NO . The average mass is 273.328 Da and the monoisotopic mass is 273.115356 Da .Chemical Reactions Analysis
Carbazole and its derivatives, including 9-(4-Methoxyphenyl)carbazole, have been studied for their electrochemical properties . Knowledge of their electrochemical properties provides insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions .Physical And Chemical Properties Analysis
9-(4-Methoxyphenyl)carbazole is a part of the class of organic compounds known as pyrrolocarbazoles . These compounds contain a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole .科学研究应用
光电应用:已合成含9-(4-甲氧基苯基)咔唑的肼酮类化合物,用于光电应用。这些化合物形成具有不同玻璃转变温度的玻璃,并表现出显著的电离势和空穴漂移迁移率,使它们适用于光电子学中的高电场应用 (Matoliukstyte et al., 2005)。
电化学和电致变色性能:由咔唑端基单体衍生的新型共轭聚咔唑表现出高氧化还原活性,并在电氧化过程中呈现强烈的颜色变化。这些性质对于电致变色器件至关重要,当施加电压时会改变颜色 (Hsiao & Hsueh, 2015)。
光物理和电化学性能:对芴和芳基咔唑的交替共聚物进行了研究,包括9-(4-甲氧基苯基)咔唑,以了解它们的光物理、电化学和电致发光性能。这些共聚物表现出蓝移吸收和光致发光峰,适用于蓝光发射应用 (Wong et al., 2005)。
太阳能电池应用:基于咔唑的材料,包括9-(4-甲氧基苯基)咔唑的衍生物,已被开发为染料敏化太阳能电池的空穴传输材料。由于其独特的电子和电化学性能,这些材料对光伏转换效率产生积极影响 (Degbia et al., 2014)。
存储器件应用:已合成含9-(4-甲氧基苯基)咔唑的共轭聚合物,用于非易失性存储器件。这些器件表现出双稳态电气开关和非易失性存储性能,这些特性对于数据存储应用至关重要 (Zeng et al., 2012)。
安全和危害
未来方向
9-(4-Methoxyphenyl)carbazole has been used in the development of perovskite solar cells . It has been found that dopant-free hole-transporting materials based on 9-(4-Methoxyphenyl)carbazole show excellent stability under both heat and illumination . This suggests that 9-(4-Methoxyphenyl)carbazole could have significant applications in the field of solar energy in the future .
属性
IUPAC Name |
9-(4-methoxyphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-21-15-12-10-14(11-13-15)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQJKWIYMIKLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389351 | |
| Record name | 9-(4-methoxyphenyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Methoxyphenyl)carbazole | |
CAS RN |
19264-74-5 | |
| Record name | 9-(4-Methoxyphenyl)carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(4-methoxyphenyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

